

SGC0946: A Comparative Guide to a Potent and Selective DOT1L Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the DOT1L inhibitor **SGC0946** with other notable alternatives, supported by experimental data. **SGC0946** is a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L, the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation. Dysregulation of DOT1L activity is implicated in certain cancers, particularly mixed-lineage leukemia (MLL).

Performance Comparison

SGC0946 demonstrates exceptional potency against DOT1L, with a reported half-maximal inhibitory concentration (IC50) of 0.3 nM in cell-free assays.[1][2][3] Its cellular activity is also robust, inhibiting H3K79 dimethylation with IC50 values in the low nanomolar range (2.6 nM in A431 cells and 8.8 nM in MCF10A cells).[1] In comparison to other well-characterized DOT1L inhibitors such as EPZ004777 and Pinometostat (EPZ5676), **SGC0946** exhibits comparable or superior potency.

Table 1: In Vitro and Cellular Potency of DOT1L Inhibitors



Compound	Target	In Vitro IC50 / Ki	Cellular H3K79me2 IC50	Reference
SGC0946	DOT1L	0.3 nM (IC50)	2.6 nM (A431), 8.8 nM (MCF10A)	[1]
EPZ004777	DOT1L	0.4 nM (IC50)	4 nM (MV4-11)	[4][5]
Pinometostat (EPZ5676)	DOT1L	80 pM (Ki)	3 nM (MV4-11)	[6]

Cross-Reactivity and Selectivity

A critical aspect of a chemical probe's utility is its selectivity. **SGC0946** has been profiled against a panel of other histone methyltransferases and has demonstrated high selectivity. It is reported to be over 100-fold selective for DOT1L against other protein methyltransferases.[1][2] More extensive profiling has shown it to be inactive against a panel of 12 protein methyltransferases and DNMT1, and it displayed no significant activity against a panel of 29 receptors.[7]

Table 2: Selectivity Profile of DOT1L Inhibitors

Compound	Selectivity against other PMTs	Off-Target Hits (if reported)	Reference
SGC0946	>100-fold	Inactive against 12 PMTs and DNMT1; no notable activity against 29 receptors.	[1][2][7]
EPZ004777	>1,200-fold	PRMT5 (IC50 >500 nM)	[4][8]
Pinometostat (EPZ5676)	>37,000-fold	Not specified	[9]

DOT1L Signaling Pathway

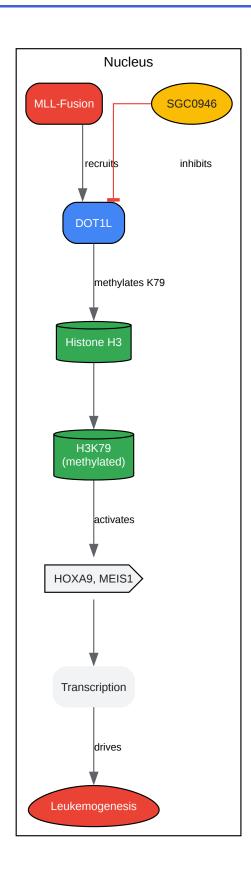






DOT1L plays a crucial role in transcriptional regulation. By methylating H3K79, it contributes to the activation of gene expression. In the context of MLL-rearranged leukemias, the fusion protein aberrantly recruits DOT1L to specific gene loci, such as HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis. Inhibition of DOT1L by **SGC0946** reverses this aberrant methylation, leading to the downregulation of these oncogenic driver genes.





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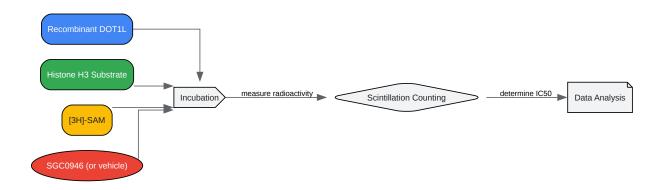


Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the inhibitory action of **SGC0946**.

Experimental Protocols In Vitro DOT1L Biochemical Assay (Radioactive)

This assay measures the enzymatic activity of DOT1L by quantifying the transfer of a radioactive methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 substrate.

Workflow:



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